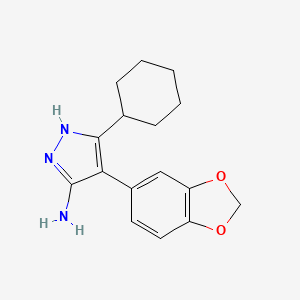

4-(2H-1,3-benzodioxol-5-yl)-3-cyclohexyl-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

4-(1,3-benzodioxol-5-yl)-5-cyclohexyl-1H-pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2/c17-16-14(11-6-7-12-13(8-11)21-9-20-12)15(18-19-16)10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H3,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQTBQOGIKFSFDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=C(C(=NN2)N)C3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(2H-1,3-benzodioxol-5-yl)-3-cyclohexyl-1H-pyrazol-5-amine (CAS No. 1186679-65-1) has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and structure-activity relationships (SAR) based on diverse research findings.

Synthesis

The synthesis of 4-(2H-1,3-benzodioxol-5-yl)-3-cyclohexyl-1H-pyrazol-5-amine typically involves multi-step organic reactions. The compound can be synthesized via a reaction pathway that includes the formation of pyrazole derivatives through the condensation of appropriate precursors. For instance, the pyrazole backbone can be constructed from cyclohexyl and benzodioxole derivatives using standard synthetic methodologies such as nucleophilic substitution and cyclization reactions.

Overview

The biological activity of 4-(2H-1,3-benzodioxol-5-yl)-3-cyclohexyl-1H-pyrazol-5-amine has been investigated for various pharmacological effects, including anti-cancer, anti-inflammatory, and neuroprotective activities. The presence of the benzodioxole moiety is particularly noteworthy as it is associated with enhanced biological properties.

Anti-Cancer Activity

Recent studies indicate that compounds containing pyrazole structures exhibit significant anti-cancer properties. For example, derivatives similar to 4-(2H-1,3-benzodioxol-5-yl)-3-cyclohexyl-1H-pyrazol-5-amine have shown efficacy in inhibiting tumor growth in various cancer cell lines. The specific mechanisms often involve the modulation of signaling pathways related to cell proliferation and apoptosis.

Inhibitory Effects on Enzymes

Research has demonstrated that this compound can inhibit specific enzymes implicated in cancer progression and inflammatory responses. Enzyme inhibition studies reveal that the compound can effectively reduce the activity of cyclooxygenase (COX) enzymes, which are key players in inflammation.

Neuroprotective Properties

The neuroprotective effects of pyrazole derivatives have been noted in several studies. These compounds may exert their protective effects against neurodegenerative diseases by modulating oxidative stress and inflammatory pathways.

Table: Summary of Biological Activities

Case Study 1: Anti-Cancer Efficacy

In a study examining the anti-cancer potential of pyrazole derivatives, 4-(2H-1,3-benzodioxol-5-yl)-3-cyclohexyl-1H-pyrazol-5-amine was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as a lead compound for further development.

Case Study 2: Neuroprotective Mechanism

Another study focused on the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal injury. The findings revealed that treatment with the compound significantly reduced cell death and improved cell viability compared to control groups.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyrazole ring and benzodioxole substituents can significantly impact biological activity. For instance:

- Substituent Variations : Changing the cyclohexyl group to other alkyl or aryl groups may enhance potency.

- Positioning of Functional Groups : The position of functional groups on the benzodioxole ring plays a crucial role in determining the compound's interaction with biological targets.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole-5-amine Derivatives

Structural and Electronic Differences

- Cyclohexyl vs. Cyclobutyl Substituents :

- Benzodioxole vs. Methoxyphenyl :

- Chlorophenyl vs.

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 4-(2H-1,3-benzodioxol-5-yl)-3-cyclohexyl-1H-pyrazol-5-amine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via condensation reactions involving substituted acetonitriles and hydrazine derivatives. For example, a multi-step synthesis starting with 3,4-methylenedioxyphenyl acetonitrile and cyclohexyl-substituted hydrazine hydrochloride under reflux in methanol has been reported. Optimization involves adjusting stoichiometry (e.g., 1:1 molar ratio), solvent selection (e.g., methanol or ethanol), and temperature control (e.g., reflux at 355 K). Purification via silica gel column chromatography with ethyl acetate/hexane mixtures improves yield .

Q. How can single-crystal X-ray diffraction (SC-XRD) be used to determine the molecular conformation and intermolecular interactions of this compound?

- Methodology : SC-XRD data collection at low temperatures (e.g., 173 K) minimizes thermal motion artifacts. Refinement using SHELXL software (via Olex2 interface) resolves bond lengths, angles, and torsion angles. Key geometric parameters include dihedral angles between the benzodioxole, cyclohexyl, and pyrazole rings (e.g., 31–68° deviations observed in analogs). Hydrogen-bonding networks (N–H⋯N, C–H⋯O) and π-π interactions are analyzed using Mercury or PLATON .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Methodology : Initial screens should include:

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK-293) to assess selectivity.

- Enzyme inhibition : Kinase or protease inhibition assays (e.g., EGFR, COX-2) using fluorometric or colorimetric substrates .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the electronic properties and target binding affinity of this compound?

- Methodology :

- DFT calculations : Use Gaussian 09 with B3LYP/6-311G(d,p) basis sets to compute HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices for reactivity analysis.

- Docking studies : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., serotonin receptors, kinases). Validate docking poses with MD simulations (NAMD/GROMACS) over 100 ns trajectories .

Q. What strategies resolve contradictions in solubility data during formulation for in vivo studies?

- Methodology :

- Co-solvent systems : Test DMSO/PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility.

- Structural analogs : Introduce hydrophilic substituents (e.g., –OH, –SO3H) on the cyclohexyl or benzodioxole moieties without disrupting bioactivity.

- Salt formation : Screen with HCl, citrate, or phosphate counterions to improve crystallinity and dissolution rates .

Q. How do hydrogen-bonding networks and crystal packing influence its solid-state stability?

- Methodology : Analyze SC-XRD data for supramolecular motifs (e.g., zigzag chains via N–H⋯N bonds) and quantify packing efficiency using Hirshfeld surfaces (CrystalExplorer). Stability is assessed via thermal gravimetric analysis (TGA) and variable-temperature XRD to monitor phase transitions .

Q. What analytical techniques validate purity and detect synthetic byproducts?

- Methodology :

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) coupled to ESI-MS detect impurities at ppm levels.

- NMR spectroscopy : 1H/13C NMR (DMSO-d6 or CDCl3) identifies residual solvents (e.g., ethyl acetate) and regiochemical isomers.

- Elemental analysis : Compare experimental C/H/N/O percentages with theoretical values (deviation < 0.4%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.